

Vopimetostat: A Deep Dive into its Therapeutic Targeting of MTAP-Deleted Cancers

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Compound of Interest

Compound Name: Vopimetostat

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Introduction

Vopimetostat (formerly TNG462) is an investigational, orally bioavailable small molecule inhibitor that represents a promising new approach in precision oncology. Developed by Tango Therapeutics, **vopimetostat** is a potent and selective, next-generation, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.^{[1][2]} This technical guide will provide an in-depth overview of **vopimetostat**'s mechanism of action, its therapeutic targets, and a summary of the key preclinical and clinical findings to date.

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

Vopimetostat's therapeutic strategy is centered on the synthetic lethal relationship between the inhibition of PRMT5 and the deletion of the methylthioadenosine phosphorylase (MTAP) gene in cancer cells.^[2]

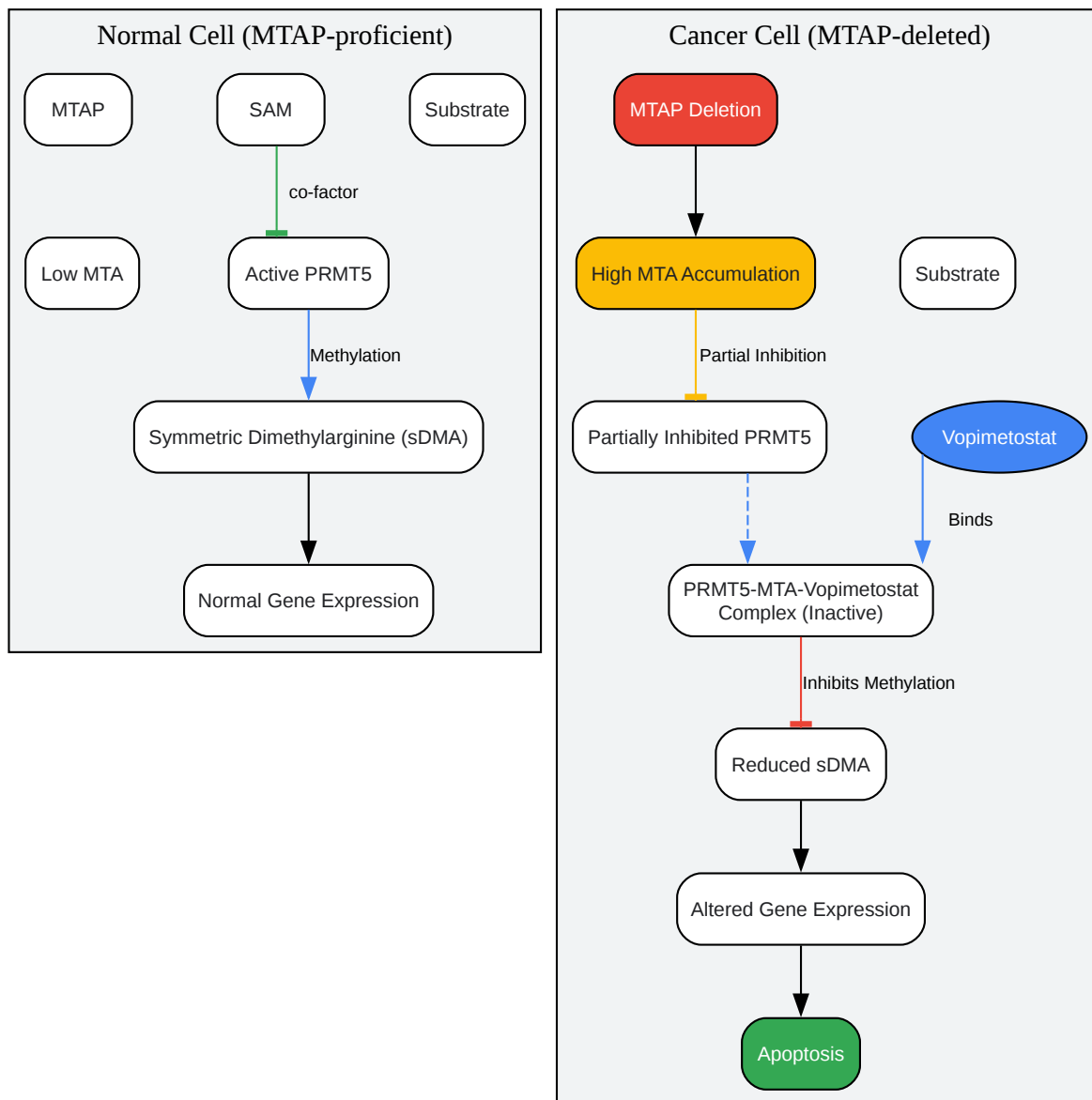
PRMT5 and its Role in Cancer: PRMT5 is an enzyme that plays a critical role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair, through the symmetric dimethylation of arginine residues on histone and non-histone proteins.^[1] Dysregulation of PRMT5 activity has been implicated in the development and progression of numerous cancers, making it an attractive therapeutic target.

The MTAP Deletion Vulnerability: The MTAP gene is frequently deleted in a significant portion of human cancers, often co-deleted with the adjacent tumor suppressor gene CDKN2A.[2] MTAP is a key enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of methylthioadenosine (MTA).[2]

Vopimetostat's Selective Targeting: MTA acts as an endogenous partial inhibitor of PRMT5. In MTAP-deleted cancer cells, the high concentration of MTA renders PRMT5 particularly vulnerable to further inhibition. **Vopimetostat** is an MTA-cooperative inhibitor, meaning it preferentially binds to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity in cancer cells while sparing normal, MTAP-proficient cells.[2] This selectivity is crucial for achieving a favorable therapeutic window and minimizing toxicity.[2] Preclinical studies have shown that **vopimetostat** is 45 times more potent in MTAP-deleted cancer cells compared to normal cells.[2]

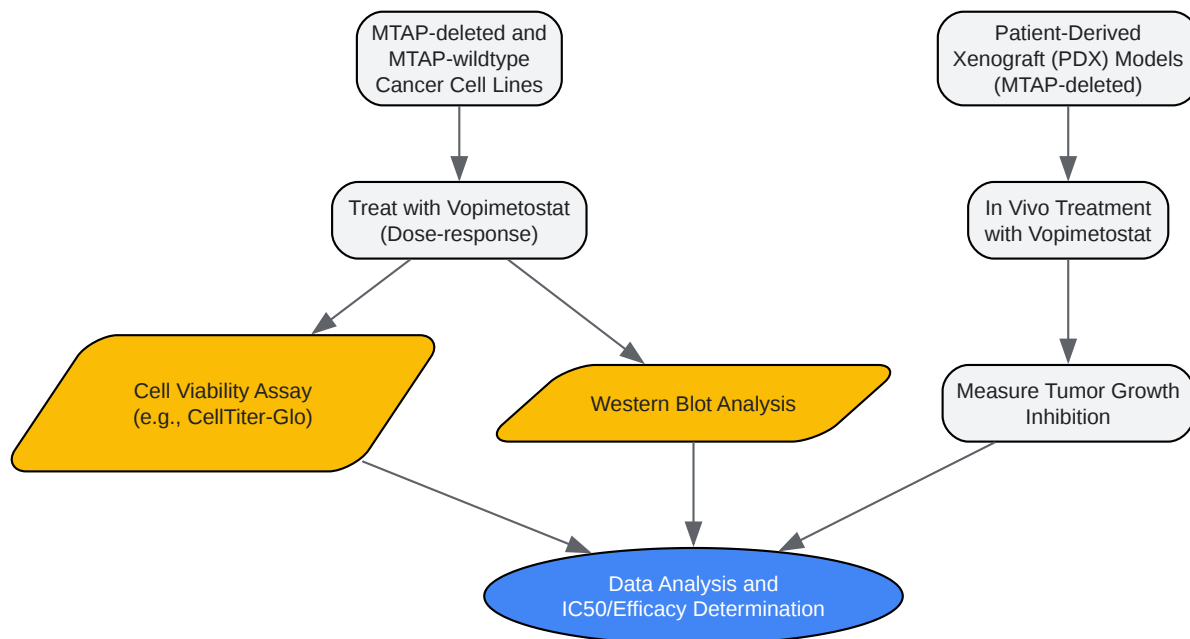
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **vopimetostat** and a general workflow for its preclinical evaluation.



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Vopimetostat's MTA-cooperative mechanism of action.



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General workflow for preclinical evaluation of **vopimetostat**.

Therapeutic Targets in Oncology

The primary therapeutic targets for **vopimetostat** are solid tumors characterized by MTAP deletion. This genetic biomarker is present in approximately 10-15% of all human cancers, including a high prevalence in:[\[1\]](#)

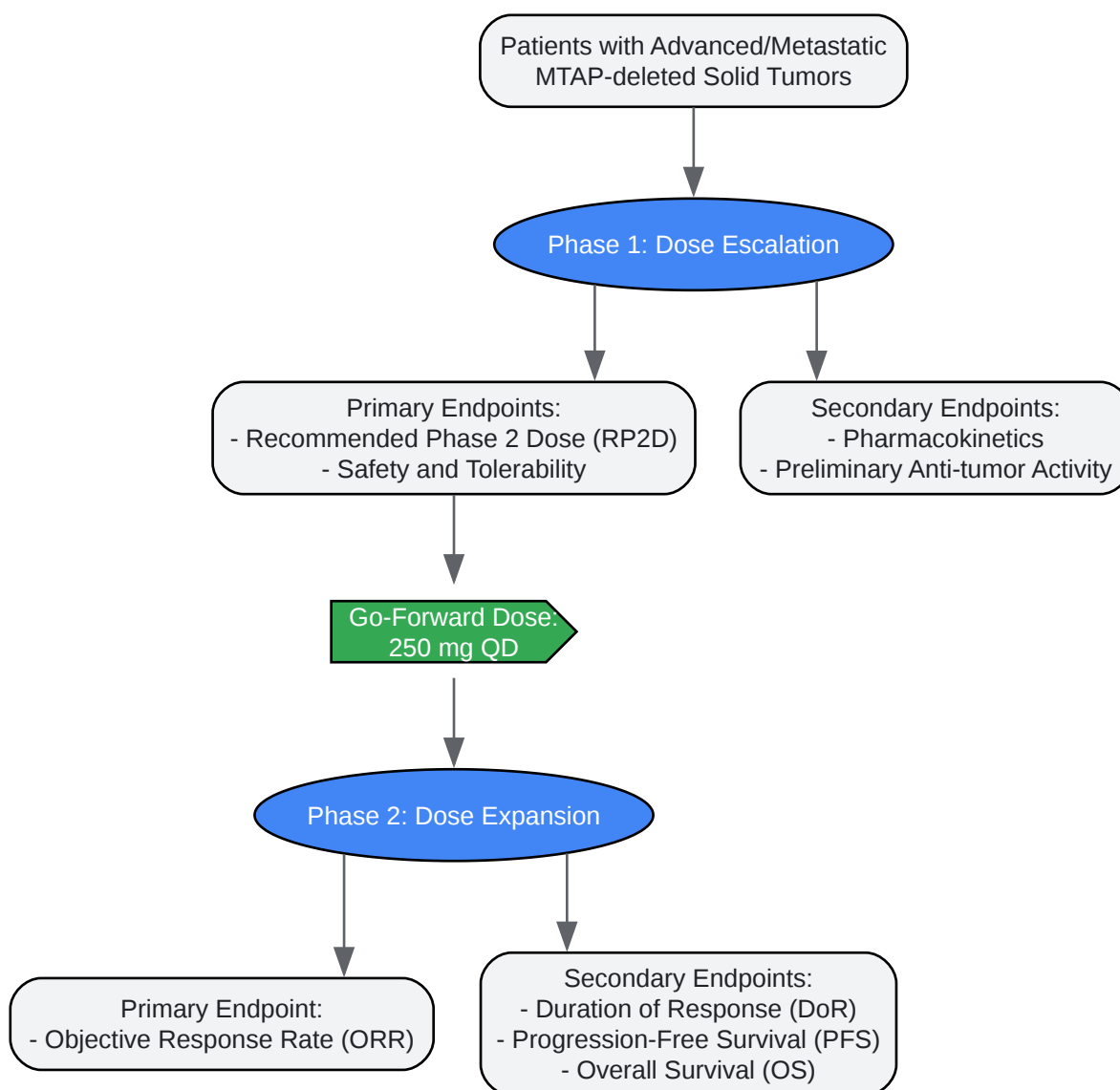
- Pancreatic Cancer: ~35%[\[1\]](#)
- Non-Small Cell Lung Cancer (NSCLC): ~15%[\[1\]](#)
- Mesothelioma
- Cholangiocarcinoma
- Glioblastoma

Clinical Development and Efficacy

Vopimetostat is currently being evaluated in a Phase 1/2 clinical trial (NCT05732831) in patients with various MTAP-deleted solid tumors.[3] The study has demonstrated promising anti-tumor activity and a manageable safety profile.[4]

Clinical Trial Design

The ongoing Phase 1/2 study is a multicenter, open-label trial designed to evaluate the safety, tolerability, pharmacokinetics, and anti-neoplastic activity of **vopimetostat** in patients with advanced or metastatic solid tumors with homozygous deletion of MTAP. The trial includes dose-escalation and dose-expansion cohorts.[3]



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Simplified overview of the **vopimetostat** Phase 1/2 clinical trial design.

Summary of Clinical Efficacy Data (as of September 1, 2025)

The following tables summarize the key efficacy data from the Phase 1/2 trial of **vopimetostat**.
[\[4\]](#)

Table 1: Efficacy Across All MTAP-deleted Tumor Types (Tumor Evaluable Patients, n=94)

Endpoint	Result
Objective Response Rate (ORR)	27%
Disease Control Rate (DCR)	78%
Median Progression-Free Survival (mPFS)	6.4 months

Table 2: Efficacy in MTAP-deleted Pancreatic Cancer

Patient Population	ORR	mPFS (months)	DCR
All Patients (n=39)	15%	-	71%
Second-Line (2L) Patients	25%	7.2	-
Third-Line (3L) and Beyond	-	4.1	-

Table 3: Efficacy in Histology-Agnostic Cohort (excluding pancreatic, lung, and sarcoma; n=41)

Endpoint	Result
Objective Response Rate (ORR)	49%
Disease Control Rate (DCR)	89%
Median Progression-Free Survival (mPFS)	9.1 months

Safety and Tolerability

Vopimetostat has been generally well-tolerated at the go-forward dose of 250 mg once daily.
[\[5\]](#)

Table 4: Common Treatment-Related Adverse Events (TRAEs)

Adverse Event	Incidence (All Grades)
Nausea	26%
Anemia	20%
Fatigue	19%
Dysgeusia	19%
Thrombocytopenia	13%

Most TRAEs were Grade 1, and no Grade 4 or 5 treatment-related events were observed.[\[5\]](#)
The dose reduction rate was approximately 8%, and there were no discontinuations due to drug-related adverse events.[\[6\]](#)

Experimental Protocols

Detailed, specific experimental protocols for the preclinical evaluation of **vopimetostat** by Tango Therapeutics are not publicly available. However, the following are general methodologies for the key assays mentioned in the context of PRMT5 inhibitor development.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.

- Principle: The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.
- General Procedure:
 - Seed cells in an opaque-walled multiwell plate and incubate.
 - Treat cells with varying concentrations of the test compound (e.g., **vopimetostat**) and incubate for a specified period (e.g., 72-120 hours).
 - Equilibrate the plate to room temperature.
 - Add the CellTiter-Glo® reagent to each well.
 - Mix to induce cell lysis and incubate to stabilize the luminescent signal.
 - Measure luminescence using a luminometer.
 - Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.

- Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
- General Procedure:
 - Lyse treated and untreated cells to extract proteins.
 - Quantify protein concentration.

- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate with a primary antibody specific to the protein of interest (e.g., anti-sDMA, anti-PRMT5).
- Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add a chemiluminescent substrate and detect the signal using an imaging system.

Future Directions

Based on the promising Phase 1/2 data, Tango Therapeutics is planning a pivotal, global, randomized Phase 3 trial of **vopimetostat** in patients with second-line MTAP-deleted pancreatic cancer, expected to begin in 2026.[5] The trial will compare **vopimetostat** to standard-of-care chemotherapy.[5]

Furthermore, combination studies are underway, including a Phase 1/2 trial evaluating **vopimetostat** in combination with RAS(ON) inhibitors in patients with MTAP-deleted/RAS-mutant pancreatic and lung cancers, with initial data anticipated in 2026.[5]

Conclusion

Vopimetostat is a first-in-class, MTA-cooperative PRMT5 inhibitor with a novel mechanism of action that selectively targets MTAP-deleted cancers. The clinical data to date have demonstrated encouraging efficacy and a favorable safety profile across multiple tumor types, particularly in pancreatic cancer. **Vopimetostat** holds the potential to become a significant new therapeutic option for a well-defined patient population with a high unmet medical need. The planned pivotal trial and ongoing combination studies will be crucial in further defining its role in the oncology treatment landscape.

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